molecular formula C17H26N2OSi B8797078 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- CAS No. 916259-49-9

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-

Cat. No.: B8797078
CAS No.: 916259-49-9
M. Wt: 302.5 g/mol
InChI Key: HJFLZPGJRWEDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- is a useful research compound. Its molecular formula is C17H26N2OSi and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

916259-49-9

Molecular Formula

C17H26N2OSi

Molecular Weight

302.5 g/mol

IUPAC Name

1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C17H26N2OSi/c1-12(2)21(13(3)4,14(5)6)19-8-7-16-9-15(11-20)10-18-17(16)19/h7-14H,1-6H3

InChI Key

HJFLZPGJRWEDMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromide x254 (1.1 g, 3.11 mmol) is dissolved in freshly distilled absolute THF (40 ml). A 1.7 M solution of t-BuLi in pentane (1.92 ml, 1.05 eq) is added dropwise at −100° C. under vigorous stirring in a flow of argon. The reaction mixture is stirred for 45 min and meanwhile allowed to heat up slowly to −78° C. After this, a solution of N-formylpiperidine (0.42 g, 1.2 eq, 3.73 mmol) in freshly distilled absolute THF (5 ml) is added dropwise for 5 min. The mixture is allowed to heat up to 0° C. under stirring in the cooling bath, and then poured into a mixture of saturated aqueous NH4Cl (20 ml) and 1:1 hexane/ether mixture (100 ml). The organic phase is separated, dried with anhydrous sodium sulfate, and evaporated. The residue is purified by chromatography on silicagel, CCl4/MeCN) to afford 0.7 g of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde x255.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
hexane ether
Quantity
100 mL
Type
solvent
Reaction Step Four

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